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Introduction
In the field of nucleoside chemistry, particularly in the development of therapeutic

oligonucleotides and antiviral agents, the modification of the ribose sugar is a cornerstone of

drug design. The 2'-hydroxyl (2'-OH) group of a ribonucleoside is a key position for chemical

modification. However, the hydroxyl group is a notoriously poor leaving group, making direct

nucleophilic substitution reactions inefficient.[1][2] To overcome this, the 2'-OH group is often

converted into a good leaving group, and one of the most reliable methods for this

transformation is tosylation.

This process involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence

of a base, typically pyridine.[1][3] The reaction converts the hydroxyl group into a tosylate ester

(-OTs). The resulting tosylate is an excellent leaving group because the negative charge of the

corresponding tosylate anion is delocalized and stabilized by resonance across the sulfonyl

group.[1] This activation "sets the stage" for a subsequent nucleophilic substitution (SN2)

reaction, allowing for the introduction of a wide array of functional groups at the 2'-position with

high efficiency.[1][4][5]

Mechanism of Tosylation
The tosylation of an alcohol proceeds via a nucleophilic attack of the hydroxyl group's oxygen

atom on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine, is used to

neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to
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completion.[1][2] Importantly, the conversion of the alcohol to a tosylate occurs with retention of

stereochemistry at the carbon atom bearing the hydroxyl group.[2]

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.

Applications in Drug Development
The conversion of the 2'-OH to a tosylate is a critical step in the synthesis of many modified

nucleosides used in therapeutics. Once the tosylate is in place, it can be readily displaced by a

variety of nucleophiles to introduce functionalities such as:

Halogens (F, Cl, Br): To modulate sugar pucker and metabolic stability.

Azides (N₃): Which can be subsequently reduced to amines (NH₂) for further conjugation.[5]

Thiols (SH): For introducing sulfur-containing moieties.

Alkoxy groups (OR'): To create 2'-O-alkylated nucleosides, such as 2'-O-methyl, which are

prevalent in RNA therapeutics to enhance nuclease resistance and reduce immune

stimulation.

This strategy provides a versatile platform for generating libraries of 2'-modified nucleoside

analogues for screening in drug discovery programs.[6]

Protocols: Tosylation of 2'-Hydroxyl Groups
Critical Consideration: Protecting Groups
Before proceeding with the tosylation of the 2'-OH group in a ribonucleoside, it is imperative to

selectively protect the 3'- and 5'-hydroxyl groups to prevent their reaction with TsCl. A common

strategy is to use a bulky silyl protecting group, such as the di-tert-butylsilylene or

tetraisopropyldisiloxane (TIPDS) group, which simultaneously protects the 3' and 5' positions,

leaving the 2'-OH group accessible for reaction.[7][8]

Caption: General workflow for 2'-OH modification via tosylation.

Protocol 1: Tosylation of a 3',5'-O-TIPDS-Protected
Ribonucleoside
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This protocol describes a general procedure for the tosylation of the 2'-OH group of a

ribonucleoside previously protected at the 3' and 5' positions.

Materials:

3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-ribonucleoside

p-Toluenesulfonyl chloride (TsCl)

Anhydrous Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

Dissolve the 3',5'-O-TIPDS-protected ribonucleoside (1.0 eq.) in anhydrous pyridine (approx.

0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

Cool the solution to 0°C in an ice bath.

Add p-toluenesulfonyl chloride (TsCl, 1.5-2.0 eq.) portion-wise to the stirred solution. Ensure

the temperature remains at 0°C.

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for

an additional 4-16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.
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Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of

water.

Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to obtain the crude product.

Purify the crude 2'-O-tosylated product by silica gel flash column chromatography, typically

using a gradient of ethyl acetate in hexanes.

Protocol 2: Subsequent Nucleophilic Substitution
(Example: Azide Formation)
This protocol demonstrates the use of the 2'-O-tosyl nucleoside as a substrate for an SN2

reaction.

Materials:

Purified 2'-O-tosyl-3',5'-O-TIPDS-ribonucleoside

Sodium azide (NaN₃)

Anhydrous Dimethylformamide (DMF)

Dichloromethane (DCM)

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the 2'-O-tosyl nucleoside (1.0 eq.) in anhydrous DMF.

Add sodium azide (NaN₃, 3.0-5.0 eq.) to the solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8282233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

After the reaction is complete, cool the mixture to room temperature and dilute with DCM.

Wash the organic mixture with water (3x) to remove DMF and excess NaN₃.

Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

The resulting crude 2'-azido nucleoside can be purified by silica gel chromatography if

necessary before proceeding to the deprotection step.

Data Summary
The efficiency of the tosylation and subsequent substitution reactions can vary based on the

specific nucleoside and reaction conditions. The following table provides representative data

compiled from typical procedures.

Reaction Step Substrate Key Reagents
Typical Yield
(%)

Reference

Tosylation
3',5'-O-Protected

Uridine
TsCl, Pyridine 85 - 95%

General

Literature

Tosylation

Pentaerythritol-

derivatized

alcohol

TsCl, DMAP,

Et₃N
~60% [5][9]

Substitution

(Azidation)

2'-O-Tosyl

Nucleoside
NaN₃, DMF 80 - 90% [5]

Substitution

(Bromination)

2'-O-Tosyl

Nucleoside
NaBr, DMF 65 - 75% [5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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